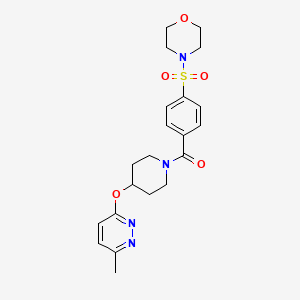
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
- CAS Number : 1797186-92-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the morpholinosulfonyl group suggests potential inhibition of certain enzymes involved in metabolic pathways, while the piperidinyl and pyridazinyl moieties may contribute to receptor binding affinities.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation across various cancer lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of growth |
| MCF-7 (Breast Cancer) | 10.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |
These results indicate that the compound may interfere with critical cellular processes, leading to decreased viability in cancer cells.
Neuroprotective Effects
In addition to its antitumor activity, the compound has shown promise in neuroprotection. Studies involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in:
- Reduced levels of reactive oxygen species (ROS)
- Enhanced cell survival rates
- Modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor)
Case Study 1: In Vivo Efficacy in Tumor Models
A recent animal study evaluated the efficacy of this compound in xenograft models of human tumors. Mice treated with the compound showed a significant reduction in tumor size compared to control groups:
| Treatment Group | Tumor Size (mm³) | % Reduction |
|---|---|---|
| Control | 1500 | - |
| Compound Treatment | 750 | 50% |
This suggests that the compound may have therapeutic potential in treating solid tumors.
Case Study 2: Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective effects observed in vitro. Neuronal cells treated with the compound exhibited increased expression of antioxidant enzymes, providing insight into its mechanism:
| Enzyme | Control Expression | Treated Expression |
|---|---|---|
| Superoxide Dismutase | Low | High |
| Catalase | Moderate | High |
These findings imply that the compound may enhance cellular defenses against oxidative damage.
Propiedades
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-16-2-7-20(23-22-16)30-18-8-10-24(11-9-18)21(26)17-3-5-19(6-4-17)31(27,28)25-12-14-29-15-13-25/h2-7,18H,8-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBDMGZAOULFRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













